molecular formula C38H58N2O10Zr B12088640 Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)-

Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)-

Cat. No.: B12088640
M. Wt: 794.1 g/mol
InChI Key: KGRRUQKKSGAOFF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- typically involves the reaction of zirconium precursors with 4-aminobenzoic acid and 2,2-bis(2-propenyloxy)methyl-1-butanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other by-products.

    Reduction: Reduction reactions can lead to the formation of zirconium hydrides and other reduced species.

    Substitution: The aminobenzoate and butanolato ligands can be substituted with other ligands, leading to the formation of new zirconium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .

Scientific Research Applications

Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- involves its interaction with specific molecular targets and pathways. In catalysis, the compound facilitates the activation and transformation of substrates through coordination with zirconium. In medicinal applications, it may interact with cellular components, leading to the inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- can be compared with other zirconium-based compounds, such as:

    Zirconium tetrachloride: A common zirconium compound used in various industrial applications.

    Zirconium acetylacetonate: Used as a catalyst and in the preparation of zirconium-containing materials.

    Zirconium nitrate: Employed in the synthesis of zirconium-based ceramics and other materials.

The uniqueness of Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- lies in its specific ligand coordination, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C38H58N2O10Zr

Molecular Weight

794.1 g/mol

IUPAC Name

4-aminobenzoic acid;2,2-bis(prop-2-enoxymethyl)butan-1-ol;zirconium

InChI

InChI=1S/2C12H22O3.2C7H7NO2.Zr/c2*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;2*8-6-3-1-5(2-4-6)7(9)10;/h2*4-5,13H,1-2,6-11H2,3H3;2*1-4H,8H2,(H,9,10);

InChI Key

KGRRUQKKSGAOFF-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(COCC=C)COCC=C.CCC(CO)(COCC=C)COCC=C.C1=CC(=CC=C1C(=O)O)N.C1=CC(=CC=C1C(=O)O)N.[Zr]

Origin of Product

United States

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